molecular formula C11H22N2O3 B14058974 (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate

(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B14058974
M. Wt: 230.30 g/mol
InChI Key: XOXBPNDQYPIGEC-IUCAKERBSA-N
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Description

(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative Piperazine compounds are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of the protected piperazine with mesyl chloride, followed by treatment with sodium cyanide, gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of microwave reactors and heterogeneous catalysis can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives .

Scientific Research Applications

(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can modulate the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells. The compound’s binding to these channels can inhibit their function, leading to potential therapeutic effects in conditions like pain and epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8(14)9-7-13(6-5-12-9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

XOXBPNDQYPIGEC-IUCAKERBSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CN(CCN1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CN(CCN1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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